molecular formula C18H25BrN2OS B2445925 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034382-95-9

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2445925
CAS RN: 2034382-95-9
M. Wt: 397.38
InChI Key: LPHMDNXUFRTJKZ-UHFFFAOYSA-N
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Description

“2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic compound . It contains a bromine atom, a benzamide group, a piperidine ring, and a tetrahydro-2H-thiopyran ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzamide group attached to a bromine atom and a piperidine ring. This piperidine ring is further attached to a tetrahydro-2H-thiopyran ring .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the preparation and characterization of novel compounds, with a focus on non-peptide CCR5 antagonists and other related benzamide derivatives. These compounds have been synthesized through various chemical reactions, including elimination, reduction, and bromination processes. The structural characterization of these compounds has been accomplished using techniques such as NMR, MS, and IR spectroscopy, demonstrating their potential as biochemical tools or therapeutic agents.

For example, a series of studies described the synthesis of novel CCR5 antagonists, highlighting the potential of these compounds in interacting with biological targets. These studies showcase the importance of such chemical entities in the development of new drugs and provide a foundation for further biochemical and pharmacological evaluation (Bi, 2014; Cheng De-ju, 2014).

Structural Analysis and Bioactivity

Other studies have focused on the structural analysis and bioactivity of benzamide derivatives and related compounds. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions within these compounds, providing insights into their stability and reactivity. Such analyses are crucial for the design of compounds with specific biological activities.

For instance, research on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has shed light on the types of intermolecular interactions that stabilize their crystal structures and may influence their biological interactions (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHMDNXUFRTJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

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